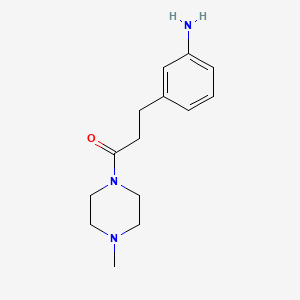
2-ETHENYL-3-FLUOROBENZALDEHYDE
Vue d'ensemble
Description
2-ETHENYL-3-FLUOROBENZALDEHYDE is an organic compound with the molecular formula C9H7FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a vinyl group at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHENYL-3-FLUOROBENZALDEHYDE typically involves the fluorination of 2-vinylbenzaldehyde. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-ETHENYL-3-FLUOROBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoro-2-vinylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 3-fluoro-2-vinylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions, such as hydroboration-oxidation to form 3-fluoro-2-(2-hydroxyethyl)benzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Borane-tetrahydrofuran complex followed by hydrogen peroxide in basic conditions.
Major Products Formed:
- 3-Fluoro-2-vinylbenzoic acid
- 3-Fluoro-2-vinylbenzyl alcohol
- 3-Fluoro-2-(2-hydroxyethyl)benzaldehyde
Applications De Recherche Scientifique
2-ETHENYL-3-FLUOROBENZALDEHYDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to create fluorescent probes for imaging and detecting biological molecules due to its ability to form conjugated systems.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of 2-ETHENYL-3-FLUOROBENZALDEHYDE in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .
Comparaison Avec Des Composés Similaires
- 3-Fluorobenzaldehyde
- 2-Fluoro-3-vinylbenzaldehyde
- 4-Fluoro-2-vinylbenzaldehyde
Comparison: 2-ETHENYL-3-FLUOROBENZALDEHYDE is unique due to the specific positioning of the fluorine and vinyl groups, which confer distinct reactivity and properties. Compared to 3-fluorobenzaldehyde, the presence of the vinyl group in this compound allows for additional reactions, such as polymerization and cross-coupling. This makes it a more versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H7FO |
|---|---|
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
2-ethenyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO/c1-2-8-7(6-11)4-3-5-9(8)10/h2-6H,1H2 |
Clé InChI |
YSZWCIXPAXPVIT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC=C1F)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline](/img/structure/B8692241.png)







![N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B8692290.png)



![3-(Difluoromethyl)-5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B8692336.png)
